4'-Methoxy-2-piperidinomethyl benzophenone
Overview
Description
4'-Methoxy-2-piperidinomethyl benzophenone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating many physiological processes in the body.
Scientific Research Applications
Environmental Presence and Effects
Research has shown that benzophenone derivatives, such as benzophenone-3 (BP-3), are commonly used ultraviolet filters in skincare products and have been detected in various environmental matrices. Studies suggest that these compounds can affect reproductive health in both humans and animals due to their endocrine-disrupting effects. For example, exposure to high levels of BP-3 could be linked to changes in birth weights and gestational ages in humans, as well as impacts on egg production and hormone levels in fish. This underscores the importance of monitoring and managing the environmental presence of such compounds to safeguard health (Ghazipura et al., 2017).
Analytical Detection Methods
Advancements in analytical chemistry have enabled the detection and quantification of benzophenone derivatives in human biological samples. A novel method for determining benzophenone-3 and its metabolites in human serum highlights the capability to monitor human exposure to these compounds, important for assessing potential health risks. This analytical approach, involving dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, demonstrates the ongoing development of sensitive and precise methods to study the exposure and effects of environmental contaminants (Tarazona et al., 2013).
Health Implications and Metabolism
The metabolism of benzophenone-3 by liver microsomes has been examined to understand its transformation and potential endocrine-disrupting activity better. This research provides insights into how BP-3 is processed within the body and how its metabolites might influence estrogenic and anti-androgenic activities. Such studies are crucial for developing safety guidelines and assessing the health impacts of widespread use of UV filters in consumer products (Watanabe et al., 2015).
Water Treatment and Removal Techniques
Efforts to remove benzophenone derivatives from water have led to the development of novel adsorption materials and techniques. For instance, the use of tertiary amine-functionalized adsorption resins shows promise for efficiently removing benzophenone-4 from water sources. This research not only contributes to environmental protection efforts but also highlights the importance of innovative material science in addressing pollution and ensuring water safety (Zhou et al., 2018).
properties
IUPAC Name |
(4-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSBEOHMMQEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643578 | |
Record name | (4-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-2-piperidinomethyl benzophenone | |
CAS RN |
898751-80-9 | |
Record name | Methanone, (4-methoxyphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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